molecular formula C11H8ClNO B14543936 2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile CAS No. 62219-84-5

2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile

Cat. No.: B14543936
CAS No.: 62219-84-5
M. Wt: 205.64 g/mol
InChI Key: GOLGRTLHEWRPCL-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile is an organic compound with the molecular formula C10H6ClNO. It is a derivative of butanenitrile, featuring a chlorophenyl group and a nitrile group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile typically involves the condensation of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form more complex molecules.

Common reagents and conditions used in these reactions include bases (e.g., sodium ethoxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .

Scientific Research Applications

2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile include:

    2-[(2-Chlorophenyl)methylidene]malononitrile: Known for its use as a tear gas (CS gas).

    2-[(2-Chlorophenyl)methylidene]propanedinitrile: Another nitrile derivative with similar chemical properties.

    2-[(2-Chlorophenyl)methylidene]acetophenone: A ketone derivative with comparable reactivity.

Compared to these compounds, this compound is unique due to its specific structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

62219-84-5

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylidene]-3-oxobutanenitrile

InChI

InChI=1S/C11H8ClNO/c1-8(14)10(7-13)6-9-4-2-3-5-11(9)12/h2-6H,1H3

InChI Key

GOLGRTLHEWRPCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1Cl)C#N

Origin of Product

United States

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